Methyl 1-amino-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-amino-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-1H-pyrrole-3-carboxylate typically involves the condensation of a pyrrole derivative with an appropriate amine. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 1-amino-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which Methyl 1-amino-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-amino-1H-pyrrole-3-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives.
Biological Activity
Methyl 1-amino-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a comprehensive review of current literature.
Chemical Structure and Properties
This compound features a pyrrole ring, which is known for its role in various biological activities. The structure can be represented as follows:
This compound is characterized by the presence of an amino group and a carboxylate moiety, which contribute to its reactivity and interaction with biological targets.
Antibacterial Activity
Research indicates that compounds containing the pyrrole structure, including this compound, exhibit antibacterial properties. The mechanism often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. For instance, studies have shown that related pyrrole derivatives can act as potent inhibitors against various Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 1: Antibacterial Activity of Pyrrole Derivatives
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 50 | E. coli |
Pyrrolamide derivative | 25 | S. aureus |
Another pyrrole derivative | 40 | K. pneumoniae |
Antitumor Activity
This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Table 2: Antitumor Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 0.32 | Apoptosis induction |
MCF-7 | 0.67 | Cell cycle arrest |
KB (oral cancer) | 1.19 | Inhibition of proliferation |
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that this compound exhibited significant antibacterial activity, with an MIC lower than that of traditional antibiotics like ceftriaxone, particularly against Enterococcus faecalis and Pseudomonas aeruginosa .
Case Study: Anticancer Potential
Another investigation focused on the anticancer potential of this compound in vitro using human cancer cell lines. The study found that treatment led to a marked reduction in cell viability and induced apoptosis through caspase activation pathways .
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 1-aminopyrrole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-2-3-8(7)4-5/h2-4H,7H2,1H3 |
InChI Key |
OGJOQZPXGLKDKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C1)N |
Origin of Product |
United States |
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